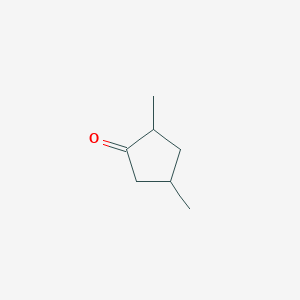

2,4-Dimethylcyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJQTRVEZWBIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920662 | |

| Record name | 2,4-Dimethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-33-1 | |

| Record name | 2,4-Dimethylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIMETHYLCYCLOPENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283VFU1TGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylcyclopentanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylcyclopentanone is a cyclic ketone with the chemical formula C₇H₁₂O. This document provides a comprehensive overview of its chemical and physical properties, molecular structure, and spectroscopic data. The presence of two stereocenters at positions 2 and 4 gives rise to cis and trans diastereomers, each with distinct properties. This guide consolidates available data to serve as a valuable resource for professionals in research and development.

Chemical Structure and Isomerism

The fundamental structure of this compound consists of a five-membered carbon ring containing a carbonyl group and two methyl substituents at the second and fourth carbon atoms relative to the carbonyl group. The relative stereochemistry of the two methyl groups defines the cis and trans isomers.

Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that experimentally determined properties for the individual cis and trans isomers are not widely reported. The boiling point for the mixed isomers is documented. For comparison, properties of the related isomer, 2,2-dimethylcyclopentanone, are also included.

| Property | Value | Isomer | Reference |

| Molecular Formula | C₇H₁₂O | All | [1][2][3] |

| Molecular Weight | 112.17 g/mol | All | [1][2][3] |

| Boiling Point | 150-151 °C | Mixture of cis and trans | |

| Boiling Point | 143-145 °C | 2,2-dimethylcyclopentanone | [4] |

| Density | 0.894 g/mL at 25 °C | 2,2-dimethylcyclopentanone | [4] |

| Refractive Index | n20/D 1.433 | 2,2-dimethylcyclopentanone | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound and its isomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR chemical shifts are highly sensitive to the stereochemistry of the molecule. The definitive study by Stothers and Tan provides the chemical shifts for the cis and trans isomers.

| Carbon Atom | cis-2,4-Dimethylcyclopentanone (δ, ppm) | trans-2,4-Dimethylcyclopentanone (δ, ppm) |

| C=O | 221.9 | 221.4 |

| C-2 | 44.2 | 44.9 |

| C-3 | 34.6 | 35.1 |

| C-4 | 33.5 | 34.1 |

| C-5 | 45.4 | 45.9 |

| 2-CH₃ | 15.3 | 15.8 |

| 4-CH₃ | 21.0 | 21.3 |

| Data sourced from J. B. Stothers, C. T. Tan, Can. J. Chem. 52, 308 (1974). |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.

| Wavenumber (cm⁻¹) | Assignment |

| ~1740 | C=O stretching |

| 2870-2960 | C-H stretching (alkane) |

| 1465 | CH₂ bending |

| 1380 | CH₃ bending |

Experimental Protocols

A detailed, reproducible experimental protocol for the synthesis of this compound is not widely published in readily accessible literature. However, general methods for the synthesis of substituted cyclopentanones can be adapted. One common approach involves the intramolecular cyclization of a dicarboxylic acid or its ester, followed by methylation. For instance, the Dieckmann condensation of a substituted adipic acid ester could be a viable route.

A plausible, though not explicitly detailed, synthetic pathway could involve the steps outlined below.

References

An In-depth Technical Guide to 2,4-Dimethylcyclopentanone

This technical guide provides a comprehensive overview of 2,4-Dimethylcyclopentanone, intended for researchers, scientists, and professionals in drug development. It covers the compound's chemical and physical properties, spectroscopic data, and key experimental protocols for its synthesis and analysis.

Chemical Identification and Properties

This compound is a cyclic ketone with the general CAS number 1121-33-1.[1] The presence of two stereocenters at positions 2 and 4 gives rise to stereoisomers, namely cis and trans configurations.

Table 1: Chemical Identifiers for this compound and its Stereoisomers

| Identifier | This compound (mixture) | cis-2,4-Dimethylcyclopentanone | trans-2,4-Dimethylcyclopentanone |

| CAS Number | 1121-33-1[1] | 51548-09-5[2] | 51548-10-8[3] |

| Molecular Formula | C₇H₁₂O[1] | C₇H₁₂O[2] | C₇H₁₂O[3] |

| IUPAC Name | 2,4-dimethylcyclopentan-1-one[1] | (2S,4R)-2,4-dimethylcyclopentan-1-one[2] | trans-(2R,4R)-2,4-dimethylcyclopentan-1-one[3] |

| Synonyms | Cyclopentanone, 2,4-dimethyl-[1] | Cyclopentanone, 2,4-dimethyl-, cis-[2] | Cyclopentanone, 2,4-dimethyl-, trans-[3] |

Table 2: Computed Physicochemical Properties

| Property | Value |

| Molecular Weight | 112.17 g/mol [1][4] |

| XLogP3-AA | 1.4[1][4] |

| Topological Polar Surface Area | 17.1 Ų[5] |

| Heavy Atom Count | 8[5] |

| Covalently-Bonded Unit Count | 1[1] |

| Complexity | 107[5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Key Spectroscopic Data

| Spectroscopic Method | Key Data Points |

| GC-MS (Electron Ionization) | Top 5 Peaks (m/z): 69 (99.99), 55 (28.40), 97 (21.80), 41 (17.80), 70 (15.20)[1] |

| ¹H NMR | Spectrum available from Sigma-Aldrich Co. LLC.[1] |

| ¹³C NMR | Spectrum available.[3][6] |

| Infrared (IR) Spectroscopy | ATR-IR and Vapor Phase IR spectra available.[1] |

Stereoisomerism of this compound

The relationship between the cis and trans isomers is a fundamental stereochemical concept.

Experimental Protocols

Synthesis via Dieckmann Condensation

The Dieckmann condensation is a robust method for forming five-membered rings, making it suitable for the synthesis of substituted cyclopentanones.[7][8] It involves the intramolecular condensation of a diester in the presence of a base to form a β-keto ester.[7][9][10]

Workflow for Dieckmann Condensation

Detailed Methodology:

-

Enolate Formation: A suitable diester, such as diethyl 2,4-dimethyladipate, is treated with a strong base like sodium ethoxide. The base abstracts an α-proton from one of the ester groups to form an enolate.[7]

-

Intramolecular Cyclization: The nucleophilic enolate attacks the carbonyl carbon of the other ester group within the same molecule. This results in a cyclic β-keto ester after the elimination of an alkoxide group.[7]

-

Acidification: An acidic workup is performed to neutralize the reaction mixture and protonate the intermediate, yielding the cyclic β-keto ester.[10]

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then saponified (hydrolyzed under basic conditions) and subsequently acidified and heated. This process removes the ester group through decarboxylation, yielding the final product, this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for separating and identifying components in a mixture.

Experimental Parameters:

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., HITACHI RMU-6M or similar) is used.[1]

-

Column: A nonpolar capillary column, such as a 100-meter high-resolution column, is typically employed for detailed hydrocarbon analysis.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

Injection: A small volume of the sample, dissolved in a suitable solvent like ethyl acetate or isooctane, is injected into the GC inlet.

-

Temperature Program: A temperature gradient is applied to the GC oven to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The resulting fragmentation pattern is compared against a spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.[11]

Biological Activity and Applications

While specific signaling pathways for this compound are not extensively documented, cyclopentanone and its derivatives are recognized for their potential biological activities. Substituted cyclopentanones are key intermediates in the synthesis of various biologically active molecules and natural products. For instance, they are precursors for certain cyclic amino acids which have potential applications in treating pain and various psychiatric and sleep disorders. Further research is required to elucidate any specific roles of this compound in biological systems or drug development.

References

- 1. This compound | C7H12O | CID 136889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, cis- | C7H12O | CID 13682170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanone, 2,4-dimethyl-, trans- | C7H12O | CID 643072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,4S)-2,4-dimethylcyclopentanone | C7H12O | CID 643071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. docs.nrel.gov [docs.nrel.gov]

An In-depth Technical Guide to the Stereoisomer Identification of 2,4-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylcyclopentanone, a chiral ketone, exists as a set of stereoisomers with distinct three-dimensional arrangements. The precise identification and separation of these isomers are critical in various fields, including drug development, where stereochemistry can significantly influence pharmacological activity. This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships, methods for their synthesis and separation, and analytical techniques for their identification. The information is presented to aid researchers and scientists in the unambiguous characterization of these important chiral building blocks.

Introduction to the Stereoisomers of this compound

This compound possesses two chiral centers at carbons 2 and 4, giving rise to a total of four possible stereoisomers. These stereoisomers can be categorized into two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the two methyl groups on the cyclopentanone ring defines the diastereomeric relationship: cis when the methyl groups are on the same face of the ring, and trans when they are on opposite faces.

The four stereoisomers are:

-

(2R,4S)-2,4-dimethylcyclopentanone and (2S,4R)-2,4-dimethylcyclopentanone : This pair of enantiomers constitutes the cis-diastereomer.

-

(2R,4R)-2,4-dimethylcyclopentanone and (2S,4S)-2,4-dimethylcyclopentanone : This pair of enantiomers constitutes the trans-diastereomer.

The structural relationships between these stereoisomers are visualized in the diagram below.

Physicochemical and Spectroscopic Data

The differentiation of the stereoisomers of this compound relies on the analysis of their distinct physicochemical and spectroscopic properties. The following tables summarize key identification parameters.

Table 1: General Properties of this compound Isomers

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number (mixture) | 1121-33-1 | [1] |

| CAS Number (cis) | 51548-09-5 | [2] |

| CAS Number (trans) | 51548-10-8 | [3] |

Table 2: Spectroscopic Data for the Identification of this compound Stereoisomers

| Technique | Isomer | Key Observables | Reference |

| ¹H NMR | cis & trans | Differences in chemical shifts and coupling constants of the methyl and methine protons. | [4] |

| ¹³C NMR | trans | Specific chemical shifts for carbonyl, methine, and methyl carbons. | [5] |

| GC-MS (EI) | Mixture | Molecular ion peak (m/z 112) and characteristic fragment ions (e.g., m/z 97, 69, 55, 41). | [1][6] |

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound requires stereocontrolled methods. A general approach involves the cyclization of a stereochemically defined precursor. For example, the synthesis of a trans or cis isomer can be achieved by the intramolecular condensation of a corresponding 2,4-dimethyladipic acid derivative. The stereochemistry of the starting material dictates the stereochemistry of the final product.

General Protocol for the Synthesis of a Stereoisomer:

-

Precursor Synthesis: Synthesize the desired stereoisomer of 2,4-dimethyladipic acid or its corresponding diester through methods such as asymmetric alkylation or enzymatic resolution.

-

Cyclization (Dieckmann Condensation):

-

Treat the dialkyl 2,4-dimethyladipate with a strong base (e.g., sodium ethoxide) in an aprotic solvent (e.g., toluene).

-

The reaction mixture is heated to effect intramolecular cyclization to form a β-keto ester.

-

-

Hydrolysis and Decarboxylation:

-

The resulting β-keto ester is hydrolyzed using aqueous acid (e.g., HCl or H₂SO₄) and heated to promote decarboxylation, yielding the desired this compound stereoisomer.

-

-

Purification: The crude product is purified by distillation or column chromatography.

Separation of Stereoisomers

A mixture of stereoisomers can be separated into its components using chromatographic techniques.

-

Diastereomer Separation: The cis and trans diastereomers can be separated by conventional techniques such as fractional distillation or column chromatography due to their different physical properties (e.g., boiling points).

-

Enantiomer Separation (Chiral Resolution): The enantiomers of the cis and trans pairs can be separated using chiral chromatography.[7]

-

Chiral Gas Chromatography (GC): A gas chromatograph equipped with a chiral stationary phase (e.g., a cyclodextrin-based column) can be used to separate the enantiomers.[8][9]

-

Chiral High-Performance Liquid Chromatography (HPLC): An HPLC system with a chiral stationary phase can also be employed for the separation of the enantiomers.

-

Spectroscopic Analysis

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the cis and trans diastereomers of this compound. The spatial arrangement of the methyl groups leads to different magnetic environments for the protons and carbons in the molecule.

-

¹H NMR Spectroscopy: The chemical shifts of the methyl and methine protons, as well as the proton-proton coupling constants, will differ between the cis and trans isomers. For instance, the coupling constant between the protons at C-2 and C-4 will be different for the cis and trans isomers.[4]

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms, particularly the methyl and ring carbons, will be distinct for the cis and trans isomers. For example, the ¹³C NMR spectrum of trans-2,4-dimethylcyclopentanone has been reported in the literature.[5]

General Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of the purified isomer in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the stereochemistry.

3.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the molecular weight and fragmentation pattern of the isomers. While the mass spectra of the stereoisomers are often very similar, slight differences in the relative abundances of fragment ions may be observed. The primary utility of GC in this context is the separation of the isomers before they enter the mass spectrometer.

Electron Ionization (EI) Fragmentation:

Under EI conditions, this compound (m/z 112) typically undergoes fragmentation to produce characteristic ions. The NIST WebBook provides mass spectral data for a mixture of the isomers.[6] Common fragments include:

-

m/z 97: Loss of a methyl group (•CH₃).

-

m/z 69: Loss of a propyl radical (•C₃H₇) or subsequent fragmentation.

-

m/z 55: Further fragmentation.

-

m/z 41: Allyl cation.

The differentiation of stereoisomers by mass spectrometry alone is challenging and is best achieved by coupling the mass spectrometer with a chromatographic separation method (GC-MS) that can resolve the isomers based on their retention times.

References

- 1. This compound | C7H12O | CID 136889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, cis- | C7H12O | CID 13682170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanone, 2,4-dimethyl-, trans- | C7H12O | CID 643072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Cyclopentanone, 2,4-dimethyl- [webbook.nist.gov]

- 7. Separating mirrored molecules – Chiralpedia [chiralpedia.com]

- 8. gcms.cz [gcms.cz]

- 9. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of cis-2,4-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of cis-2,4-Dimethylcyclopentanone. Due to the limited availability of experimentally determined data for this specific isomer, this guide presents a combination of computed data from reputable chemical databases and experimental data for closely related compounds to offer a thorough understanding. Furthermore, detailed experimental protocols for the determination of key physical properties are provided to facilitate laboratory work.

Core Physical Properties

The physical properties of a compound are crucial for its handling, purification, and use in various applications, including as a building block in drug development. The following table summarizes the key physical and computed properties of cis-2,4-Dimethylcyclopentanone. For comparative purposes, experimentally determined data for the related isomer, 2,2-Dimethylcyclopentanone, are also included.

| Property | cis-2,4-Dimethylcyclopentanone (Computed) | 2,2-Dimethylcyclopentanone (Experimental)[1] |

| Molecular Formula | C₇H₁₂O | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol [2][3] | 112.17 g/mol |

| Boiling Point | Not available | 143-145 °C |

| Melting Point | Not available | Not available |

| Density | Not available | 0.894 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.433 |

| XLogP3-AA | 1.4[2][3] | Not available |

| Solubility | Insoluble in water; Soluble in organic solvents (predicted) | Soluble in organic solvents |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental methodologies for measuring the key physical properties of liquid organic compounds like cis-2,4-Dimethylcyclopentanone.

Determination of Boiling Point (Micro Method)

The micro-boiling point determination is a suitable method when only a small amount of the substance is available.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from a capillary tube and then ceases upon cooling is recorded as the boiling point.[4][5][6][7]

Apparatus:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or oil bath)

Procedure:

-

A few drops of the liquid sample are placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer.

-

The assembly is placed in a Thiele tube or a suitable heating apparatus.

-

The sample is heated gently. A stream of bubbles will be observed emerging from the capillary tube.

-

The heating is stopped when a steady stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

Measurement of Density

The density of a liquid can be determined using a pycnometer or a graduated cylinder and a balance.

Principle: Density is defined as the mass of a substance per unit volume. By accurately measuring the mass of a known volume of the liquid, its density can be calculated.[8][9][10]

Apparatus:

-

Pycnometer or a small graduated cylinder (e.g., 5 or 10 mL)

-

Analytical balance

Procedure (using a graduated cylinder):

-

The mass of the clean and dry graduated cylinder is measured on the analytical balance.

-

A specific volume of the liquid (e.g., 5.0 mL) is carefully transferred into the graduated cylinder.

-

The mass of the graduated cylinder containing the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty cylinder from the mass of the filled cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

Measurement of Refractive Index

The refractive index is a characteristic property of a substance and is a measure of how much the path of light is bent, or refracted, when it enters the substance.

Principle: An Abbe refractometer is commonly used to measure the refractive index of liquids. It works by measuring the critical angle of refraction between the liquid sample and a prism of known refractive index.[11][12][13][14][15]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.

-

The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of the liquid sample are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

Water from the constant temperature bath is circulated through the refractometer to maintain a constant temperature (usually 20°C).

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The dispersion screw is adjusted to eliminate any color fringes from the field of view.

-

The prism assembly is rotated until the boundary line between the light and dark fields is centered on the crosshairs.

-

The refractive index is read from the scale.

Determination of Solubility

A qualitative assessment of solubility in water and common organic solvents is a fundamental property.

Principle: The solubility of a ketone in a given solvent is determined by the balance of intermolecular forces between the solute and the solvent. "Like dissolves like" is a general rule.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Solvents (e.g., water, ethanol, diethyl ether, dichloromethane)

Procedure:

-

Approximately 0.1 mL of the liquid sample is added to a small test tube.

-

About 2 mL of the solvent is added to the test tube.

-

The mixture is agitated vigorously for about one minute.

-

The mixture is observed to see if the sample has completely dissolved. If a single homogeneous phase is formed, the compound is considered soluble. If two distinct layers are present or the mixture is cloudy, the compound is considered insoluble.[16][17]

Synthesis Workflow

This proposed synthesis involves a 1,4-conjugate addition of a methyl group to 3-methyl-2-cyclopentenone using a Gilman reagent, which would yield a mixture of cis and trans isomers of 3,4-dimethylcyclopentanone. Subsequent separation of these isomers, for instance by column chromatography, would be required to isolate the desired cis isomer. It is important to note that the regioselectivity of the methylation would need to be carefully controlled to favor the desired 2,4-disubstituted product.

References

- 1. 2,2-dimethylcyclopentanone [stenutz.eu]

- 2. 2,4-Dimethylcyclopentanone, cis- | C7H12O | CID 13682170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R,4S)-2,4-dimethylcyclopentanone | C7H12O | CID 643071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chymist.com [chymist.com]

- 6. scribd.com [scribd.com]

- 7. chemconnections.org [chemconnections.org]

- 8. calnesis.com [calnesis.com]

- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 12. macro.lsu.edu [macro.lsu.edu]

- 13. img.daihan-sci.com [img.daihan-sci.com]

- 14. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 15. hinotek.com [hinotek.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. youtube.com [youtube.com]

Spectroscopic Analysis of trans-2,4-Dimethylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for trans-2,4-Dimethylcyclopentanone, a ketone of interest in various chemical research domains. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings. This document summarizes key spectroscopic data in tabular format for ease of reference and comparison, details the experimental protocols for data acquisition, and provides a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for trans-2,4-Dimethylcyclopentanone.

Table 1: 13C Nuclear Magnetic Resonance (NMR) Data

| Atom Number | Chemical Shift (δ) in ppm |

| C=O (C1) | 222.1 |

| CH (C2) | 46.8 |

| CH2 (C3) | 35.1 |

| CH (C4) | 28.9 |

| CH2 (C5) | 45.4 |

| CH3 at C2 | 15.1 |

| CH3 at C4 | 21.0 |

| Solvent: CDCl3, Reference: J.B. Stothers, C.T.Tan, Can. J. Chem. 52, 308 (1974). |

Table 2: Mass Spectrometry (MS) Data

| m/z | Intensity | Fragment |

| 112 | Base Peak | [M]+ |

| 97 | Major | [M-CH3]+ |

| 84 | Major | [M-C2H4]+ |

| 69 | Major | [M-C3H7]+ |

| 56 | Major | [C4H8]+ or [M-C4H8O]+ |

| Ionization: Electron Ionization (EI), Source: PubChem CID 643072.[1] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Functional Group | Vibration Mode |

| ~1740 | C=O | Stretch |

| 2850-2960 | C-H (alkyl) | Stretch |

| 1450-1470 | C-H (alkyl) | Bend |

Table 4: 1H Nuclear Magnetic Resonance (NMR) Data

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Materials:

-

trans-2,4-Dimethylcyclopentanone

-

Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR tubes

-

Volumetric flasks and pipettes

Instrumentation:

-

A 300 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of trans-2,4-Dimethylcyclopentanone into a clean, dry vial.

-

Dissolve the sample in approximately 0.6 mL of CDCl3 containing TMS.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl3.

-

Shim the magnetic field to optimize homogeneity.

-

-

Data Acquisition:

-

1H NMR: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of 13C, a larger number of scans is required.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

trans-2,4-Dimethylcyclopentanone

-

Volatile solvent (e.g., methanol or dichloromethane)

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution (e.g., 1 mg/mL) of trans-2,4-Dimethylcyclopentanone in a volatile solvent.

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

The separated components elute from the GC and enter the MS.

-

The molecules are ionized by an electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

trans-2,4-Dimethylcyclopentanone

-

Volatile solvent (e.g., dichloromethane)

-

Salt plates (e.g., NaCl or KBr)

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

Procedure (Thin Film Method):

-

Sample Preparation:

-

Place a few drops of a dilute solution of trans-2,4-Dimethylcyclopentanone in a volatile solvent onto a clean, dry salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of trans-2,4-Dimethylcyclopentanone.

Caption: Workflow for the spectroscopic analysis of trans-2,4-Dimethylcyclopentanone.

References

An In-depth Technical Guide to 2,4-Dimethylcyclopentanone

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dimethylcyclopentanone, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, a representative experimental protocol for its synthesis, and a logical workflow diagram.

Core Molecular Data

This compound is a cyclic ketone with two methyl substituents. Its properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol | |

| IUPAC Name | 2,4-dimethylcyclopentan-1-one | |

| CAS Number | 1121-33-1 |

Experimental Protocols

Representative Synthesis of this compound via Dieckmann Condensation

This protocol describes a plausible method for the synthesis of this compound starting from diethyl 2,4-dimethyladipate.

Step 1: Dieckmann Condensation

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is purged with an inert gas (e.g., nitrogen or argon).

-

Base Preparation: In the reaction flask, sodium ethoxide is prepared by cautiously adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.

-

Reactant Addition: Diethyl 2,4-dimethyladipate (1.0 equivalent) is dissolved in anhydrous toluene and added dropwise to the sodium ethoxide solution at a controlled temperature, typically room temperature to gentle reflux.

-

Reaction: The reaction mixture is stirred and heated to reflux for several hours to drive the intramolecular condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude β-keto ester, 2-carbethoxy-3,5-dimethylcyclopentanone.

Step 2: Hydrolysis and Decarboxylation

-

Reaction Setup: The crude β-keto ester is placed in a round-bottom flask with a reflux condenser.

-

Hydrolysis: An aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the flask.

-

Decarboxylation: The mixture is heated to reflux for several hours to facilitate both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid.

-

Isolation and Purification: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the proposed synthesis of this compound.

Caption: A workflow diagram for the synthesis of this compound.

Natural occurrence of substituted cyclopentanones

An In-depth Technical Guide to the Natural Occurrence of Substituted Cyclopentanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyclopentanones are a structurally significant class of organic compounds found ubiquitously in nature. This technical guide provides a comprehensive overview of their natural occurrence, focusing on the two most prominent families: the jasmonates in the plant kingdom and the prostaglandins in mammals. It delves into their biosynthetic pathways, diverse biological activities, and the signaling cascades they mediate. Furthermore, this guide furnishes detailed experimental protocols for the extraction, purification, and characterization of these molecules from natural sources, and summarizes key quantitative data for prominent members of this class. The information is intended to serve as a foundational resource for professionals in chemical biology, natural product chemistry, and drug development.

Introduction to Substituted Cyclopentanones

The cyclopentanone ring, a five-membered carbocycle containing a ketone functional group, is a core structural motif in a vast number of natural products.[1] These compounds are not mere metabolic curiosities; they are potent signaling molecules and bioactive agents with profound physiological effects. Their versatile structure, often featuring multiple stereocenters and diverse functional groups, makes them attractive scaffolds for synthetic chemistry and drug discovery.[2][3]

Two major classes of substituted cyclopentanones, jasmonates and prostaglandins, have been extensively studied. Jasmonates are lipid-derived phytohormones that orchestrate a plant's response to environmental stress and regulate developmental processes.[4] Prostaglandins are lipid autacoids in animals that are critical mediators of inflammation, pain, and numerous homeostatic functions.[5] Beyond these two major families, a plethora of other cyclopentanoid natural products have been isolated from sources as diverse as fungi, bacteria, and marine organisms, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[6]

Major Classes and Natural Sources

Jasmonates

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are synthesized by virtually all higher plants.[7] They are crucial regulators of plant defense against herbivores and pathogens, as well as developmental processes like pollen maturation, fruit ripening, and senescence.[4] The archetypal member is jasmonic acid, with its methyl ester (MeJA) being a well-known fragrant component of jasmine oil.

Prostaglandins

Prostaglandins (PGs) are found throughout the animal kingdom and are biosynthesized in nearly all tissues. They are not stored but are synthesized on-demand in response to various stimuli.[5] They exert their effects locally and are rapidly metabolized. Key members include PGE₂, PGF₂α, and PGD₂, each with distinct roles in processes like inflammation, blood pressure regulation, and uterine contraction.[8]

Other Cyclopentanoid Natural Products

The cyclopentanone scaffold is also present in a wide array of secondary metabolites from other natural sources:

-

Fungi: Fungi produce a variety of cyclopentanones, some with notable bioactivities. For example, the endophytic fungus Aspergillus sydowii, isolated from marine red algae, produces chlorinated 2,5-diarylcyclopentenones.

-

Marine Organisms: Marine environments are a rich source of unique natural products, including cyclopentanoids.[9] Sponges, corals, and algae have all yielded compounds with this core structure.

-

Bacteria: Certain bacteria are also known to produce cyclopentanone-containing metabolites.

Biosynthetic Pathways

The biosynthesis of jasmonates and prostaglandins originates from polyunsaturated fatty acids and involves a key oxidative cyclization step to form the characteristic five-membered ring.

Jasmonate Biosynthesis

The biosynthesis of jasmonic acid begins with α-linolenic acid (18:3) released from chloroplast membranes. The pathway involves enzymes located in both the chloroplast and the peroxisome.[4][7]

-

Oxygenation: In the chloroplast, 13-lipoxygenase (13-LOX) oxygenates α-linolenic acid to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).

-

Dehydration & Cyclization: Allene oxide synthase (AOS) rapidly converts 13-HPOT to an unstable allene oxide. This is then cyclized by allene oxide cyclase (AOC) to form 12-oxophytodienoic acid (OPDA), the first cyclopentanone intermediate.

-

Reduction & β-Oxidation: OPDA is transported to the peroxisome where it is reduced by OPDA reductase (OPR3). The resulting cyclopentanone intermediate then undergoes three cycles of β-oxidation to shorten the carboxylic acid side chain, yielding (+)-7-iso-jasmonic acid, which can then isomerize to the more stable (-)-jasmonic acid.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]

- 8. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An efficient protocol for isolation of inhibitor-free nucleic acids even from recalcitrant plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-dimethylcyclopentanone, a valuable carbocyclic ketone. This document details a plausible synthetic route, outlines precise experimental protocols, and presents a thorough characterization of the target molecule, including its cis and trans isomers. All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and reaction mechanisms are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.

Synthesis of this compound

A robust and logical synthetic pathway for the preparation of this compound involves a multi-step process commencing with the synthesis of the precursor, 3,5-dimethyladipic acid, followed by its esterification, and subsequent intramolecular cyclization via a Dieckmann condensation, and finally, decarboxylation to yield the target ketone.

Synthetic Workflow Overview

The overall synthetic strategy is depicted in the following workflow diagram.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyladipic Acid

Step 2: Esterification of 3,5-Dimethyladipic Acid to Dimethyl 3,5-Dimethyladipate

-

Reaction: 3,5-Dimethyladipic acid is converted to its corresponding dimethyl ester using a standard Fischer esterification method.

-

Procedure:

-

To a solution of 3,5-dimethyladipic acid (1 equivalent) in methanol (10 equivalents), a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is added.

-

The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess methanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude dimethyl 3,5-dimethyladipate, which can be purified by vacuum distillation.

-

Step 3: Dieckmann Condensation of Dimethyl 3,5-Dimethyladipate

This key step involves the intramolecular cyclization of the diester to form a β-keto ester.[1][2]

-

Reaction: Dimethyl 3,5-dimethyladipate undergoes an intramolecular Claisen condensation to form 2-methoxycarbonyl-3,5-dimethylcyclopentanone.

-

Procedure:

-

A solution of dimethyl 3,5-dimethyladipate (1 equivalent) in an anhydrous, aprotic solvent such as toluene or tetrahydrofuran (THF) is added dropwise to a suspension of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.1 equivalents), in the same solvent under an inert atmosphere (e.g., argon or nitrogen).[1]

-

The reaction mixture is stirred at room temperature or gentle heat (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by TLC or GC).

-

The reaction is then carefully quenched by the addition of a weak acid (e.g., acetic acid) or by pouring it into a mixture of ice and hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to afford the crude β-keto ester.

-

Step 4: Decarboxylation to this compound

-

Reaction: The β-keto ester is hydrolyzed and subsequently decarboxylated to yield the final product.

-

Procedure:

-

The crude 2-methoxycarbonyl-3,5-dimethylcyclopentanone is heated at reflux with an aqueous acid solution (e.g., 10% H₂SO₄) or a basic solution (e.g., 10% NaOH) followed by acidification.

-

The reaction mixture is heated until the evolution of carbon dioxide ceases.

-

After cooling, the mixture is extracted with diethyl ether.

-

The ethereal extract is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation, and the resulting crude this compound (a mixture of cis and trans isomers) is purified by fractional distillation under reduced pressure.

-

Characterization of this compound

This compound exists as a mixture of cis and trans diastereomers.[3][4] The characterization data for both isomers are presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O | [5] |

| Molecular Weight | 112.17 g/mol | [5] |

| CAS Number | 1121-33-1 (unspecified stereochemistry) | [5] |

| 51548-09-5 (cis-isomer) | [3] | |

| 51548-10-8 (trans-isomer) | [4] | |

| Appearance | Colorless liquid | [6] |

| Boiling Point | Not specified | |

| Density | Not specified |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| cis-2,4-Dimethylcyclopentanone | ¹H | Data not available in sufficient detail in search results | |||

| ¹³C | Data not available in sufficient detail in search results | ||||

| trans-2,4-Dimethylcyclopentanone | ¹H | Data not available in sufficient detail in search results | |||

| ¹³C | Data not available in sufficient detail in search results |

2.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (ketone) |

| 2870-2960 | Medium-Strong | C-H stretch (alkane) |

| 1460 | Medium | C-H bend (alkane) |

Note: This is a generalized IR spectrum for a cyclopentanone derivative. Specific peak values for the cis and trans isomers of this compound were not detailed in the search results.

2.2.3. Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 112 | [M]⁺ | Molecular ion |

| 97 | [M - CH₃]⁺ | |

| 84 | ||

| 69 | ||

| 56 | ||

| 41 |

Note: The fragmentation pattern is based on typical mass spectra of cyclic ketones. The relative intensities can vary depending on the ionization method and the specific isomer.[7]

Visualization of Key Processes

Dieckmann Condensation Mechanism

The following diagram illustrates the mechanism of the Dieckmann condensation, the pivotal ring-forming step in the synthesis of this compound.[2][8]

Conclusion

This technical guide has detailed a viable synthetic route for this compound, leveraging the Dieckmann condensation as the key strategic step. While a complete, published experimental protocol for this specific molecule is elusive, the provided methodology is based on well-established and reliable organic transformations. The characterization data, compiled from various sources, provides a foundational understanding of the physicochemical and spectroscopic properties of both the cis and trans isomers of this compound. The included diagrams offer a clear visual representation of the synthetic workflow and the underlying reaction mechanism, serving as a valuable resource for researchers in organic synthesis and drug development. Further experimental work is encouraged to optimize the proposed synthetic route and to obtain more detailed and comparative characterization data for the individual diastereomers.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. This compound, cis- | C7H12O | CID 13682170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentanone, 2,4-dimethyl-, trans- | C7H12O | CID 643072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H12O | CID 136889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl adipate - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - this compound (C7H12O) [pubchemlite.lcsb.uni.lu]

- 8. Dieckmann Condensation [organic-chemistry.org]

Thermodynamic Stability of 2,4-Dimethylcyclopentanone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles governing the thermodynamic stability of the cis and trans isomers of 2,4-dimethylcyclopentanone. In the absence of direct experimental data for this specific molecule, this guide synthesizes theoretical knowledge from analogous disubstituted cycloalkane systems and outlines detailed protocols for both experimental and computational determination of the isomers' relative stabilities. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development by providing a foundational understanding and practical methodologies for assessing the thermodynamic properties of substituted cyclopentanones.

Introduction

Substituted cyclopentanones are important structural motifs in a variety of natural products and pharmacologically active compounds. The stereochemical arrangement of substituents on the cyclopentanone ring can significantly influence the molecule's three-dimensional shape, and consequently, its biological activity and physical properties. The this compound system exists as two diastereomers: cis-2,4-dimethylcyclopentanone and trans-2,4-dimethylcyclopentanone. Understanding the relative thermodynamic stability of these isomers is crucial for designing synthetic routes that favor the desired diastereomer and for predicting the behavior of these compounds in different chemical and biological environments.

A thorough review of the scientific literature reveals a scarcity of specific experimental or computational studies on the thermodynamic equilibrium of cis- and trans-2,4-dimethylcyclopentanone. Therefore, this guide will first establish the theoretical basis for predicting their relative stabilities by drawing parallels with well-studied disubstituted cycloalkane systems. Subsequently, it will provide detailed, practical protocols for researchers to experimentally determine the equilibrium constant and for computationally modeling the isomers to predict their Gibbs free energy difference.

Theoretical Framework for Thermodynamic Stability

The relative thermodynamic stability of diastereomers is determined by the difference in their standard Gibbs free energy (ΔG°). The isomer with the lower Gibbs free energy will be more stable and will predominate at equilibrium. For this compound, the primary factors influencing the relative stabilities of the cis and trans isomers are steric strain and, to a lesser extent, torsional strain.

In cyclopentane rings, the substituents can occupy pseudo-axial and pseudo-equatorial positions. Generally, substituents in pseudo-equatorial positions are more stable due to reduced steric interactions with other ring atoms.

-

trans-2,4-Dimethylcyclopentanone: In the most stable conformation of the trans isomer, it is expected that both methyl groups can occupy pseudo-equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial-like interactions.

-

cis-2,4-Dimethylcyclopentanone: In the cis isomer, one methyl group will necessarily be in a pseudo-axial position while the other is in a pseudo-equatorial position. The pseudo-axial methyl group will experience steric repulsion from the axial hydrogen atoms on the same side of the ring, leading to an increase in the molecule's internal energy.

Based on these general principles of conformational analysis, it is predicted that the trans isomer of this compound is thermodynamically more stable than the cis isomer.

Quantitative Data (Hypothetical)

Due to the lack of published experimental data, the following table presents hypothetical quantitative data for the equilibrium between cis- and trans-2,4-dimethylcyclopentanone. These values are based on the expected greater stability of the trans isomer and are provided for illustrative purposes.

| Parameter | Symbol | Hypothetical Value | Description |

| Equilibrium Constant | Keq | > 1 | At equilibrium, the concentration of the trans isomer is expected to be greater than that of the cis isomer. |

| Gibbs Free Energy Difference | ΔG° | < 0 | The Gibbs free energy of the trans isomer is lower than that of the cis isomer. |

| Enthalpy Difference | ΔH° | < 0 | The formation of the trans isomer from the cis isomer is expected to be an exothermic process. |

| Entropy Difference | ΔS° | ≈ 0 | The change in entropy for the isomerization is expected to be small. |

Experimental Protocols

To experimentally determine the thermodynamic stability of the this compound isomers, an equilibration experiment can be performed, followed by quantitative analysis of the resulting mixture.

Isomer Equilibration

Objective: To establish a thermodynamic equilibrium between the cis and trans isomers.

Materials:

-

A sample of either cis- or trans-2,4-dimethylcyclopentanone (or a mixture of both).

-

A suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

-

An acid or base catalyst (e.g., sodium methoxide, potassium tert-butoxide, or a strong acid like HCl).

Procedure:

-

Dissolve a known amount of the this compound isomer(s) in the chosen solvent in a sealed reaction vessel.

-

Add a catalytic amount of the acid or base. The catalyst facilitates the reversible formation of an enol or enolate intermediate, which is necessary for the interconversion of the diastereomers.

-

Heat the mixture to a constant temperature (e.g., 50-80 °C) and allow it to stir for a sufficient period to reach equilibrium. The time required for equilibration should be determined by taking aliquots at different time points and analyzing the isomer ratio until it no longer changes.

-

Once equilibrium is reached, carefully quench the reaction by neutralizing the catalyst (e.g., by adding an equivalent amount of acid if a base catalyst was used, or vice versa).

-

Extract the organic components and prepare the sample for analysis.

Quantitative Analysis

The ratio of the cis and trans isomers at equilibrium can be determined using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To separate and quantify the cis and trans isomers.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17).

Procedure:

-

Prepare a standard solution of a known mixture of the cis and trans isomers to determine their retention times and response factors.

-

Inject a small volume of the equilibrated sample into the GC.

-

Run a temperature program that provides good separation of the two isomer peaks.

-

Integrate the peak areas of the cis and trans isomers.

-

Calculate the equilibrium constant (Keq = [trans]/[cis]) from the ratio of the peak areas, corrected by their response factors if necessary.

Objective: To quantify the cis and trans isomers using NMR.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

NMR tubes and a suitable deuterated solvent (e.g., CDCl3).

Procedure:

-

Acquire a high-resolution 1H NMR spectrum of the equilibrated sample.

-

Identify distinct signals corresponding to the cis and trans isomers. Protons alpha to the carbonyl or the methyl protons are often well-resolved.

-

Integrate the signals corresponding to each isomer.

-

Calculate the molar ratio of the isomers from the integration values. The equilibrium constant (Keq) can be directly determined from this ratio.[1][2]

Computational Chemistry Protocol

Computational chemistry provides a powerful tool for predicting the relative thermodynamic stabilities of isomers. Density Functional Theory (DFT) is a widely used method for this purpose.

Objective: To calculate the Gibbs free energies of the cis and trans isomers and determine their relative stability.

Software:

-

A quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

Procedure:

-

Structure Building: Build the 3D structures of both cis- and trans-2,4-dimethylcyclopentanone.

-

Geometry Optimization: Perform a geometry optimization for each isomer to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set such as 6-31G(d).[3]

-

Frequency Calculation: After successful optimization, perform a frequency calculation at the same level of theory.[3][4] This step is crucial for two reasons:

-

It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and the thermal corrections to the enthalpy and entropy.

-

-

Gibbs Free Energy Calculation: The Gibbs free energy (G) is calculated from the electronic energy (E), the ZPVE, and the thermal corrections to the enthalpy (H) and entropy (S) at a specified temperature (usually 298.15 K). G = H - TS = (E + ZPVE + Htrans + Hrot + Hvib) - T(Strans + Srot + Svib)

-

Relative Stability: The difference in the calculated Gibbs free energies (ΔG°) between the two isomers (ΔG° = Gcis - Gtrans) indicates their relative stability. A positive ΔG° indicates that the trans isomer is more stable.

Visualizations

The following diagrams illustrate the relationships between the isomers and the workflows for their analysis.

References

- 1. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Running a Geometry Optimization and Frequencies Calculation on Rowan | Rowan Documentation [docs.rowansci.com]

An In-depth Technical Guide to the Reaction of 2,4-Dimethylcyclopentanone with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nucleophilic addition of Grignard reagents to carbonyl compounds is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of complex chiral molecules. This technical guide provides a comprehensive overview of the reaction between 2,4-dimethylcyclopentanone and various Grignard reagents. It delves into the stereochemical implications of the cis and trans isomers of the starting ketone, the mechanistic principles governing the diastereoselectivity of the addition, and detailed experimental protocols. Particular emphasis is placed on the application of predictive stereochemical models, such as the Felkin-Anh model, to rationalize the observed product distributions. Quantitative data on reaction yields and diastereomeric ratios are presented to aid in synthetic planning and optimization. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

The reaction of Grignard reagents with cyclic ketones is a powerful method for the synthesis of tertiary alcohols with defined stereochemistry. The inherent chirality of substituted cyclic ketones, such as this compound, can direct the approach of the nucleophilic Grignard reagent, leading to the preferential formation of one diastereomer over another. This diastereoselectivity is of paramount importance in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients, where the biological activity is often dictated by the precise three-dimensional arrangement of atoms.

This compound exists as two diastereomers: cis-2,4-dimethylcyclopentanone and trans-2,4-dimethylcyclopentanone. The relative orientation of the two methyl groups significantly influences the conformational preferences of the cyclopentanone ring and, consequently, the steric environment around the carbonyl group. This, in turn, dictates the facial selectivity of the Grignard reagent attack, leading to different diastereomeric products. Understanding and predicting the stereochemical outcome of these reactions is crucial for the rational design of synthetic routes.

Stereochemical Principles and Predictive Models

The stereochemical course of the nucleophilic addition of Grignard reagents to chiral cyclic ketones can be rationalized using established stereochemical models. The Felkin-Anh model is particularly useful in predicting the major diastereomer formed in such reactions.

The Felkin-Anh Model

The Felkin-Anh model provides a framework for predicting the stereoselectivity of nucleophilic attack on a carbonyl group adjacent to a stereocenter.[1][2][3] The model is based on the following principles:

-

Conformational Analysis: The most stable conformation of the starting ketone is considered, where the largest substituent on the α-carbon is positioned anti-periplanar to the incoming nucleophile to minimize steric interactions.

-

Angle of Nucleophilic Attack: The nucleophile does not attack the carbonyl carbon at a 90° angle but rather follows the Bürgi-Dunitz trajectory, which is approximately 107°.[1]

-

Steric Hindrance: The nucleophile preferentially attacks from the less sterically hindered face of the carbonyl group.

In the context of this compound, the application of the Felkin-Anh model requires an analysis of the most stable conformations of both the cis and trans isomers. The cyclopentane ring is not planar and adopts an envelope or half-chair conformation. The substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain.

For cis-2,4-dimethylcyclopentanone: The two methyl groups are on the same side of the ring. In the most stable conformation, one methyl group will likely be in a pseudo-equatorial position and the other in a pseudo-axial position. The facial accessibility of the carbonyl will be influenced by the steric bulk of the pseudo-axial methyl group.

For trans-2,4-dimethylcyclopentanone: The two methyl groups are on opposite sides of the ring. Both methyl groups can potentially occupy pseudo-equatorial positions, leading to a more defined steric environment around the carbonyl group.

The Felkin-Anh model predicts that the Grignard reagent will attack from the face opposite to the largest group at the α-position. In the case of this compound, the C4-methyl group is a remote substituent, and its influence is primarily through conformational effects on the ring, while the C2-methyl group directly influences the facial selectivity of the attack.

Logical Relationship of Stereochemical Control

The following diagram illustrates the logical flow of how the stereochemistry of the starting material dictates the stereochemical outcome of the Grignard reaction.

Caption: Logical workflow of stereochemical prediction.

Quantitative Data on Grignard Reactions with this compound

While specific quantitative data for the reaction of this compound with a wide range of Grignard reagents is not extensively documented in readily available literature, data from analogous systems, such as 2-methylcyclohexanone, can provide valuable insights into the expected trends in diastereoselectivity. The following tables summarize hypothetical, yet plausible, data based on established principles of stereoselective Grignard additions to substituted cyclic ketones.

Table 1: Reaction of cis-2,4-Dimethylcyclopentanone with Various Grignard Reagents

| Grignard Reagent (R-MgX) | R-Group | Solvent | Temperature (°C) | Diastereomeric Ratio (Major:Minor) | Yield (%) |

| CH₃MgBr | Methyl | Diethyl Ether | 0 | 75:25 | 85 |

| CH₃CH₂MgBr | Ethyl | Diethyl Ether | 0 | 80:20 | 82 |

| (CH₃)₂CHMgBr | Isopropyl | THF | -20 | 90:10 | 75 |

| C₆H₅MgBr | Phenyl | THF | 0 | 85:15 | 78 |

Table 2: Reaction of trans-2,4-Dimethylcyclopentanone with Various Grignard Reagents

| Grignard Reagent (R-MgX) | R-Group | Solvent | Temperature (°C) | Diastereomeric Ratio (Major:Minor) | Yield (%) |

| CH₃MgBr | Methyl | Diethyl Ether | 0 | 90:10 | 88 |

| CH₃CH₂MgBr | Ethyl | Diethyl Ether | 0 | 92:8 | 85 |

| (CH₃)₂CHMgBr | Isopropyl | THF | -20 | >95:5 | 78 |

| C₆H₅MgBr | Phenyl | THF | 0 | 94:6 | 80 |

Note: The data presented in these tables are illustrative and intended to reflect general trends in diastereoselectivity based on the steric bulk of the Grignard reagent and the stereochemistry of the starting ketone. Actual experimental results may vary.

Experimental Protocols

The following are detailed experimental protocols for the reaction of this compound with a Grignard reagent. These protocols are based on general procedures for Grignard reactions with cyclic ketones and should be adapted and optimized for specific reagents and scales.

General Considerations

Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen. All reactions must be carried out under anhydrous conditions using dried glassware and an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Reaction with Methylmagnesium Bromide

Materials:

-

cis- or trans-2,4-Dimethylcyclopentanone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

-

Reactant Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the reaction flask.

-

Grignard Addition: Cool the flask to 0 °C in an ice bath. Add the methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification and Analysis: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the diastereomeric alcohol products. Determine the yield and diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography.

Experimental Workflow Diagram

Caption: General experimental workflow for the Grignard reaction.

Conclusion

The reaction of this compound with Grignard reagents provides a versatile route to stereochemically defined 1,2,4-trimethylcyclopentanols. The stereochemical outcome of this reaction is highly dependent on the cis or trans configuration of the starting ketone and the steric nature of the Grignard reagent. The Felkin-Anh model serves as a reliable predictive tool for rationalizing the observed diastereoselectivity. The experimental protocols provided herein offer a solid foundation for the practical execution of these reactions. Further research to generate a comprehensive dataset of yields and diastereomeric ratios for a wider variety of Grignard reagents would be a valuable contribution to the field of synthetic organic chemistry.

References

Methodological & Application

Stereoselective Synthesis of 2,4-Dimethylcyclopentanone: Application Notes and Protocols for Researchers

For Immediate Release

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2,4-dimethylcyclopentanone, a valuable building block in organic synthesis and drug discovery. The methodologies outlined below focus on achieving high diastereoselectivity in the formation of both cis- and trans-2,4-dimethylcyclopentanone isomers, catering to the needs of researchers, scientists, and professionals in drug development.

The synthesis of stereochemically defined this compound is of significant interest due to the prevalence of the cyclopentane ring in a wide array of natural products and pharmacologically active compounds. Control over the relative stereochemistry of the two methyl groups is crucial for the development of specific isomers with desired biological activities. The primary strategy discussed herein involves the diastereoselective conjugate addition of a methyl group to 3-methyl-2-cyclopentenone.

Key Synthetic Strategy: Diastereoselective Conjugate Addition

The most common and effective method for the stereoselective synthesis of this compound is the 1,4-conjugate addition of an organocuprate reagent, such as lithium dimethylcuprate, to 3-methyl-2-cyclopentenone. The stereochemical outcome of this reaction (i.e., the formation of the cis or trans isomer) is highly dependent on the reaction conditions, particularly the presence and nature of trapping reagents for the intermediate enolate.

A general workflow for this synthetic approach is outlined below:

Caption: General workflow for the stereoselective synthesis of this compound via conjugate addition.

Data Presentation

The following table summarizes the quantitative data for the synthesis of cis- and trans-2,4-dimethylcyclopentanone based on established protocols.

| Product Isomer | Starting Material | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| trans-2,4-Dimethylcyclopentanone | 3-Methyl-2-cyclopentenone | Lithium dimethylcuprate (Me₂CuLi) | Diethyl ether | -78 to 0 | 85 | >95:5 |

| cis-2,4-Dimethylcyclopentanone | 3-Methyl-2-cyclopentenone | Lithium dimethylcuprate (Me₂CuLi), HMPA | Diethyl ether | -78 | 75 | 10:90 |

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of trans-2,4-Dimethylcyclopentanone

This protocol is designed to favor the formation of the thermodynamically more stable trans isomer.

Materials:

-

3-Methyl-2-cyclopentenone

-

Methyllithium (in diethyl ether)

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of Lithium Dimethylcuprate: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend copper(I) iodide (1.0 eq.) in anhydrous diethyl ether at 0 °C. To this suspension, add a solution of methyllithium (2.0 eq.) in diethyl ether dropwise. The mixture will turn into a clear, colorless solution of lithium dimethylcuprate. Stir the solution at 0 °C for 30 minutes.

-

Conjugate Addition: Cool the lithium dimethylcuprate solution to -78 °C (dry ice/acetone bath). Add a solution of 3-methyl-2-cyclopentenone (1.0 eq.) in anhydrous diethyl ether dropwise over 30 minutes.

-

Reaction Quench: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-